2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminophenyl group and a hydroxyacetamide moiety, which contribute to its reactivity and functionality.
Mechanism of Action
Target of Action
Similar compounds, such as substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties, have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains . These compounds interact with the bacterial cell membrane and intracellular components .
Mode of Action
Related compounds have been shown to exert their antimicrobial effects through membrane perturbation and intracellular interactions . These compounds may disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death . They may also bind to DNA, interfering with essential cellular processes .
Biochemical Pathways
Related compounds have been shown to interfere with the integrity of the bacterial cell membrane and bind to dna . This could potentially disrupt a variety of biochemical pathways, including those involved in cell wall synthesis, protein synthesis, and DNA replication.
Pharmacokinetics
A study on a similar compound suggests that it may be metabolized by cytochrome p450 1a1 to generate both active and inactive metabolites . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Related compounds have been shown to cause cell death in bacteria by disrupting the cell membrane and interfering with dna . This suggests that 2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride may have similar cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride typically involves the reaction of 4-aminophenylamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control temperature, pressure, and reactant flow rates, ensuring efficient and reproducible synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydroxyacetamide derivatives.
Substitution: Halogenated or nitrated aminophenyl derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
4-Aminophenylacetic acid: Used in the synthesis of pharmaceuticals.
N-Hydroxyacetamide: Studied for its enzyme inhibitory activity.
Uniqueness
2-(4-Aminophenyl)-N-hydroxyacetamide;hydrochloride is unique due to its combined aminophenyl and hydroxyacetamide functionalities, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-aminophenyl)-N-hydroxyacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7-3-1-6(2-4-7)5-8(11)10-12;/h1-4,12H,5,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPONKIWNSUKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.